

VER-50589: An In-Depth Technical Guide on its Mechanism of Action

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Compound of Interest

Compound Name: VER-50589

Cat. No.: B611662

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Executive Summary

VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By selectively binding to the N-terminal ATP-binding pocket of Hsp90, **VER-50589** disrupts the chaperone's activity, leading to the proteasomal degradation of its client proteins. This targeted action results in the simultaneous inhibition of multiple oncogenic signaling pathways, culminating in cell cycle arrest and apoptosis in various cancer cell models. This technical guide provides a comprehensive overview of the mechanism of action of **VER-50589**, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

The primary mechanism of action of **VER-50589** is the competitive inhibition of the intrinsic ATPase activity of Hsp90.[1] Hsp90 is an ATP-dependent chaperone, and this ATPase activity is essential for its function in the conformational maturation and stabilization of its client proteins. **VER-50589** binds with high affinity to the N-terminal domain of Hsp90, occupying the ATP-binding site.[2] This binding event prevents ATP hydrolysis, locking Hsp90 in a conformation that is unable to process and stabilize its client proteins.

The consequence of this inhibition is the misfolding and subsequent ubiquitination of Hsp90 client proteins, targeting them for degradation by the proteasome. Many of these client proteins are key drivers of oncogenesis, including protein kinases, transcription factors, and steroid hormone receptors. The degradation of these proteins disrupts critical signaling pathways that cancer cells rely on for their growth and survival.

A hallmark of Hsp90 inhibition is the induction of a heat shock response, characterized by the upregulation of other heat shock proteins, notably HSP72 and HSP27.[3] This is a cellular stress response to the accumulation of unfolded client proteins.

Quantitative Data

The potency and efficacy of **VER-50589** have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for **VER-50589**.

Table 1: Binding Affinity and Inhibitory Potency of **VER-50589** against Hsp90

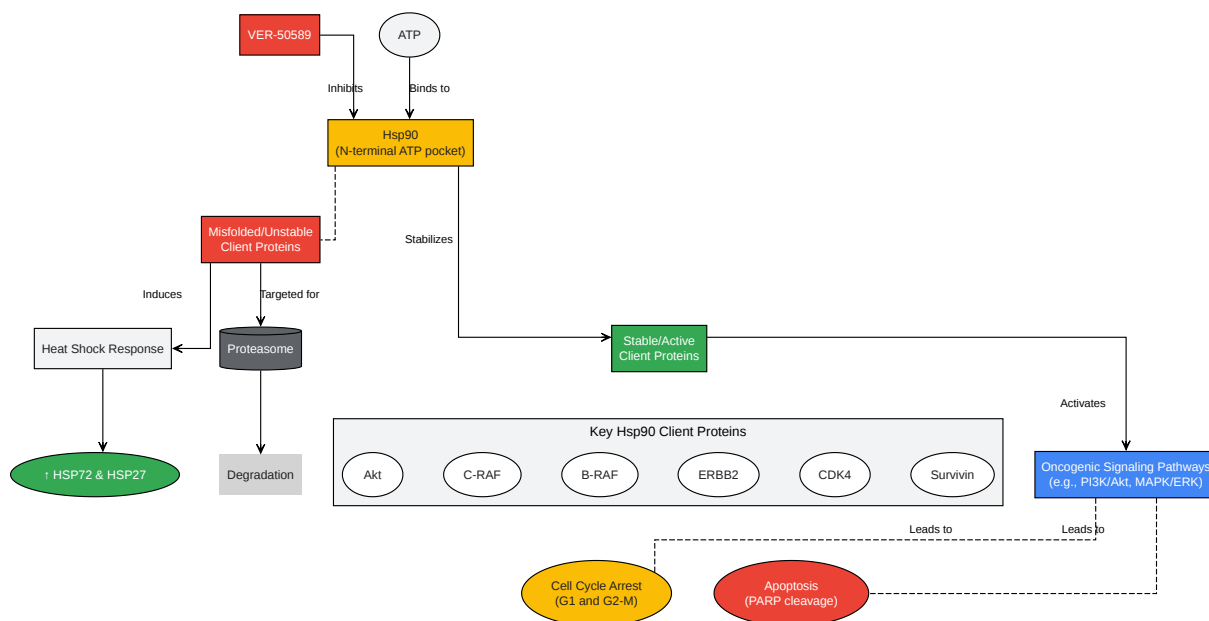
Parameter	Value	Species/Conditions
IC50 (Hsp90β)	21 nM	Human, competitive binding assay[3][4]
Kd (Hsp90)	4.5 nM	Not specified[1]
IC50 (ATPase activity)	143 ± 23 nM	Recombinant yeast Hsp90, in the presence of 400 μM ATP[1]

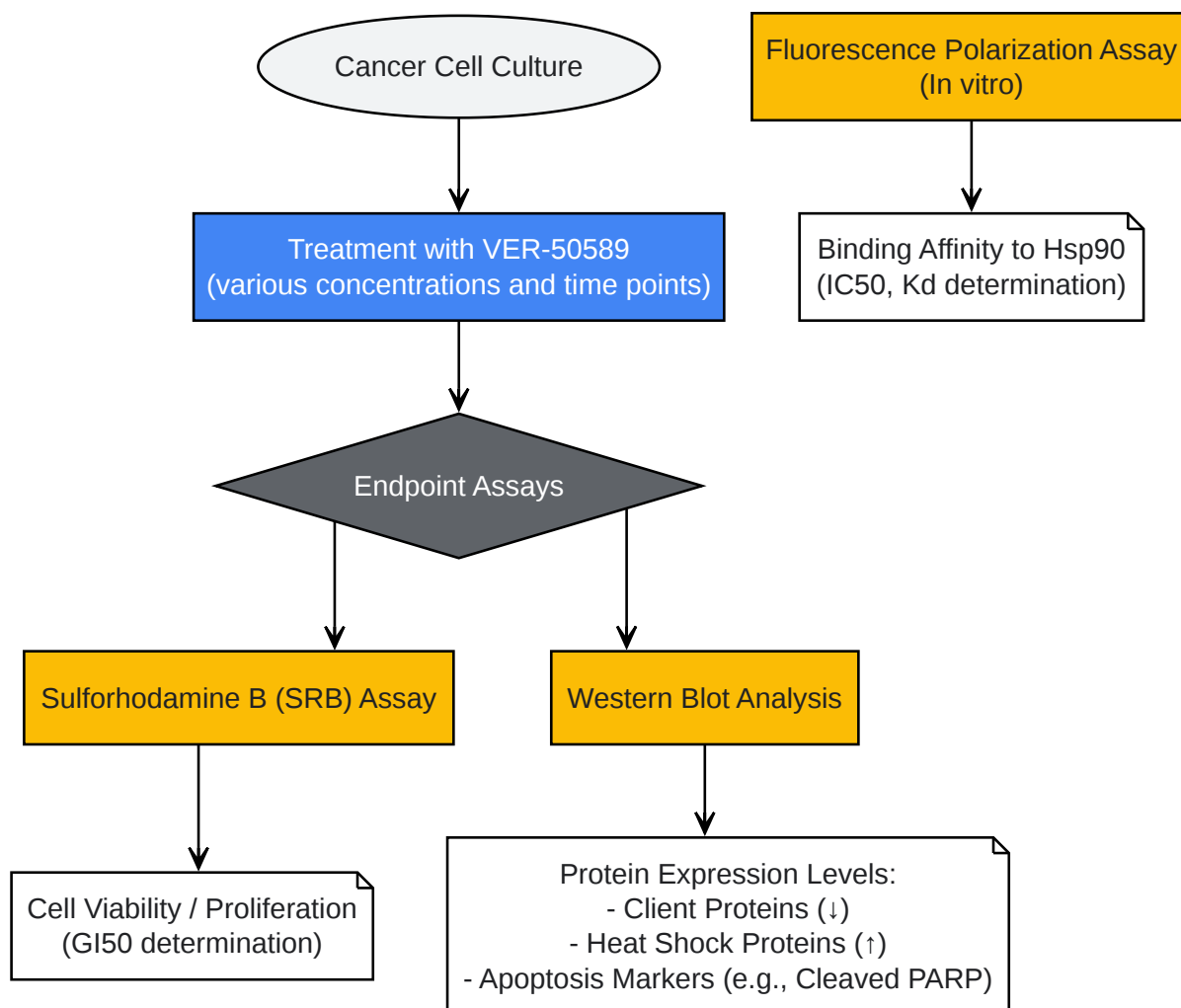
Table 2: Antiproliferative Activity (GI50) of **VER-50589** in Human Cancer Cell Lines

Cell Line	Cancer Type	GI50 Value
Mean Value	Panel of human cancer cell lines	78 ± 15 nM[1]
CH1	Ovarian	32.7 ± 0.2 nM[1]
SKMEL 2	Melanoma	~62 nM (derived from 5 x GI50 of 310 nM)[2]
BT20	Breast	~49.4 nM (derived from 5 x GI50 of 247 nM)[2]
HCT116	Colon	~115 nM[2]
HUVEC	Non-tumorigenic (Endothelial)	19 ± 2.4 nM[1]
MCF10a	Non-tumorigenic (Breast Epithelial)	Higher GI50 than cancer cells[1]
PNT2	Non-tumorigenic (Prostate Epithelial)	Higher GI50 than cancer cells[1]

Signaling Pathways Modulated by VER-50589

VER-50589's inhibition of Hsp90 leads to the degradation of a broad spectrum of client proteins, thereby impacting multiple signaling pathways critical for cancer progression. The diagram below illustrates the core mechanism and the downstream consequences.





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